2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-Chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of chloro, formamido, and methanethioyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the introduction of the formamido and methanethioyl groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in product quality. Industrial methods also emphasize the importance of safety and environmental considerations, including the management of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and formamido groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The methanethioyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of the formamido and methanethioyl groups.
3-Chlorobenzoic acid: Lacks the additional functional groups present in 2-chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid.
5-Chloro-2-nitrobenzoic acid: Contains a nitro group instead of the formamido and methanethioyl groups.
Uniqueness
The uniqueness of 2-chloro-5-({[(3-chlorophenyl)formamido]methanethioyl}amino)benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H10Cl2N2O3S |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-chloro-5-[(3-chlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-9-3-1-2-8(6-9)13(20)19-15(23)18-10-4-5-12(17)11(7-10)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
UZKMUBMNGXLYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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